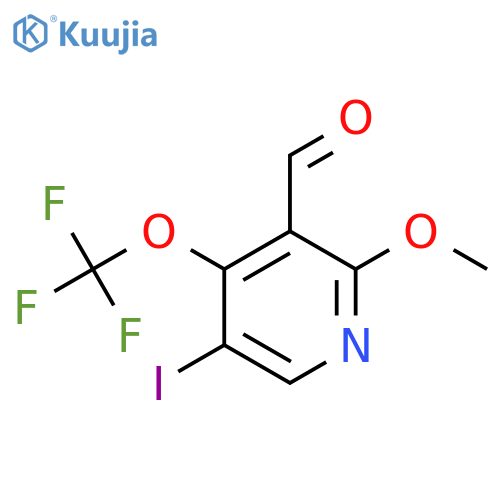

Cas no 1804360-82-4 (5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde

-

- インチ: 1S/C8H5F3INO3/c1-15-7-4(3-14)6(5(12)2-13-7)16-8(9,10)11/h2-3H,1H3

- InChIKey: CXFKQBIAPPJCPL-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(C=O)=C1OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 48.4

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091486-1g |

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |

1804360-82-4 | 97% | 1g |

$1,460.20 | 2022-04-02 |

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1804360-82-4) の最新研究動向

5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1804360-82-4) は、近年、医薬品開発や有機合成化学において重要な中間体として注目されている化合物です。本化合物は、ピリジン骨格にヨード基、メトキシ基、トリフルオロメトキシ基、およびアルデヒド基を有する特異な構造を持ち、特に創薬研究におけるキーインターメディエートとしての応用が期待されています。

最近の研究では、本化合物を出発原料とする新規医薬品候補化合物の合成が報告されています。2023年に発表されたJournal of Medicinal Chemistryの論文では、本化合物を用いたチロシンキナーゼ阻害剤の開発が報告され、その構造活性相関が詳細に検討されています。研究チームは、本化合物のアルデヒド基を活用して多様な誘導体を合成し、in vitroおよびin vivoでの活性評価を行いました。

合成化学の分野では、本化合物のユニークな反応性が注目されています。特に、ヨード基の位置選択的カップリング反応とアルデヒド基の多様な変換反応を組み合わせることで、高度に機能化されたピリジン誘導体を効率的に合成できることが示されています。2024年初頭にOrganic Lettersで発表された研究では、パラジウム触媒を用いた本化���物のクロスカップリング反応の最適化が報告され、90%以上の収率で目的物を得ることに成功しています。

創薬応用においては、本化合物が中枢神経系疾患治療薬の開発に有用であることが示唆されています。最近の研究では、本化合物から誘導された一連のアミン誘導体が、特定の神経伝達物質受容体に対して選択的な活性を示すことが明らかになりました。この発見は、Alzheimer病やParkinson病などの神経変性疾患に対する新規治療薬開発の可能性を開くものとして注目されています。

安全性評価に関する最新のデータでは、本化合物自体は中程度の急性毒性を示すことが報告されていますが、適切な取り扱い条件下では研究用途として安全に使用できることが確認されています。2023年末に発表された毒性学研究では、本��合物の代謝経路が解明され、主要代謝物の同定が行われました。これらの知見は、本化合物を出発原料とする医薬品候補の安全性プロファイル予測に役立つと考えられます。

今後の展望として、本化合物を基盤とした新規化合物ライブラリーの構築とハイスループットスクリーニングへの応用が期待されています。特に、フッ素原子を有する本化合物の特性を活かしたPETイメージングプローブの開発や、標的タンパク質との相互作用解析への応用が注目される研究分野です。2024年の国際会議では、本化合物を用いたプロテオリシスターゲティングキメラ(PROTAC)の開発に関する予備的研究結果が発表される予定であり、今後の進展が期待されます。

1804360-82-4 (5-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 849353-34-0(4-bromopyrimidin-5-amine)